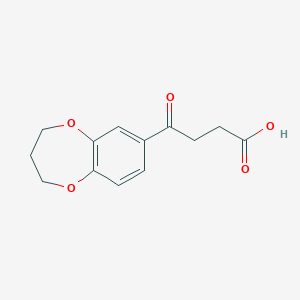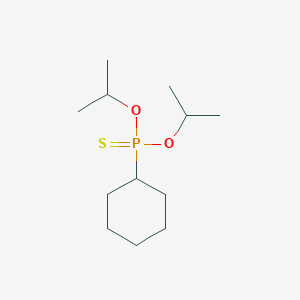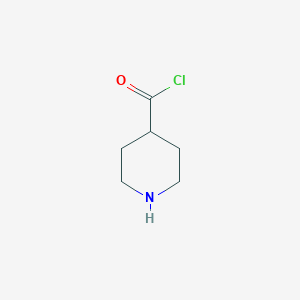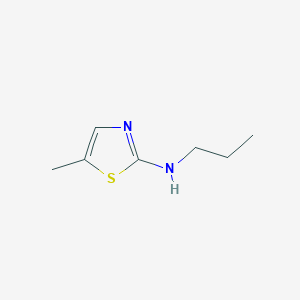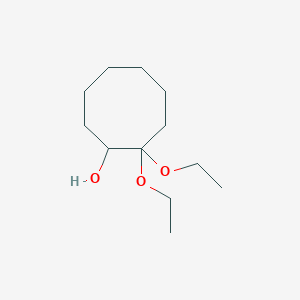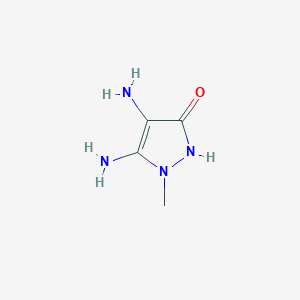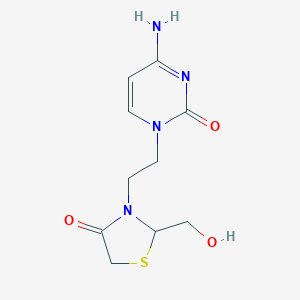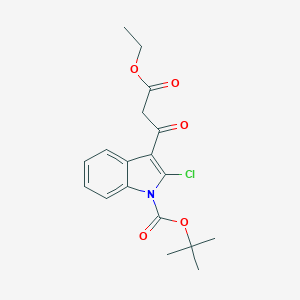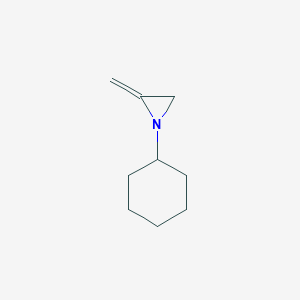
1-Cyclohexyl-2-methylideneaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-methylideneaziridine (CHMA) is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. CHMA is a three-membered heterocyclic compound that contains an aziridine ring. It is a colorless liquid that has a characteristic odor and is highly reactive. CHMA is widely used in synthetic chemistry as a building block for the synthesis of various complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-methylideneaziridine is not well understood. However, it is believed that this compound reacts with various nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reactivity of this compound towards nucleophiles is attributed to the presence of the highly strained aziridine ring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to exhibit insecticidal and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Cyclohexyl-2-methylideneaziridine in lab experiments include its high reactivity, versatility, and low toxicity. This compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound include its highly reactive nature, which requires careful handling and storage. This compound is also sensitive to moisture and air, which can lead to degradation and decreased reactivity.
Zukünftige Richtungen
There are several future directions for the research on 1-Cyclohexyl-2-methylideneaziridine. One possible direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of the mechanism of action of this compound towards various nucleophiles. Additionally, the potential applications of this compound in the field of materials science and drug discovery can also be explored.
Synthesemethoden
1-Cyclohexyl-2-methylideneaziridine can be synthesized by the reaction of cyclohexylamine with formaldehyde and subsequent treatment with sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then converted into the aziridine ring by the action of sodium hydroxide. The yield of this compound can be improved by using a solvent such as toluene or benzene.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-methylideneaziridine has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and insecticides. This compound has also been used as a reagent in organic synthesis for the preparation of various complex organic compounds.
Eigenschaften
| 195153-97-0 | |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-cyclohexyl-2-methylideneaziridine |
InChI |
InChI=1S/C9H15N/c1-8-7-10(8)9-5-3-2-4-6-9/h9H,1-7H2 |
InChI-Schlüssel |
FEXZPRHYNYLEKF-UHFFFAOYSA-N |
SMILES |
C=C1CN1C2CCCCC2 |
Kanonische SMILES |
C=C1CN1C2CCCCC2 |
Synonyme |
Aziridine, 1-cyclohexyl-2-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

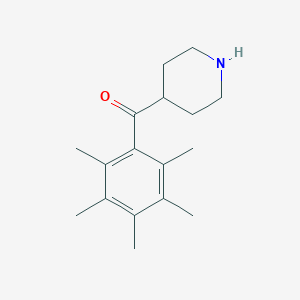
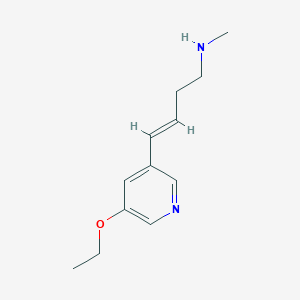
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
